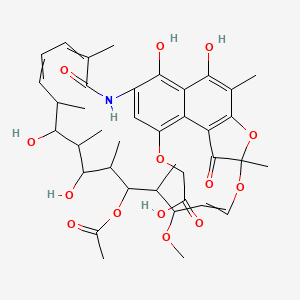
2,6-dichloro-8-methyl-9H-purine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-8-methyl-9H-purine;hydrochloride is a chemical compound with the molecular formula C6H4Cl2N4. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-8-methyl-9H-purine;hydrochloride typically involves the chlorination of 8-methyl-9H-purine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-8-methyl-9H-purine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted purines with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: The major products include oxo derivatives and dechlorinated purines.
Applications De Recherche Scientifique
2,6-Dichloro-8-methyl-9H-purine;hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-dichloro-8-methyl-9H-purine;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropurine: Similar in structure but lacks the methyl group at the 8 position.
8-Methyl-9H-purine: Similar in structure but lacks the chlorine atoms at the 2 and 6 positions.
Uniqueness
2,6-Dichloro-8-methyl-9H-purine;hydrochloride is unique due to the presence of both chlorine atoms and the methyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H5Cl3N4 |
|---|---|
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
2,6-dichloro-8-methyl-7H-purine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2N4.ClH/c1-2-9-3-4(7)11-6(8)12-5(3)10-2;/h1H3,(H,9,10,11,12);1H |
Clé InChI |
CXQSZTVJNYFZJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C(=NC(=N2)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)
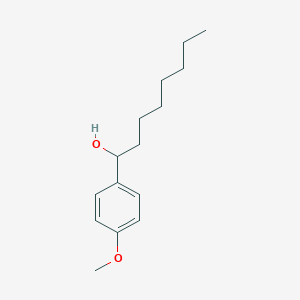
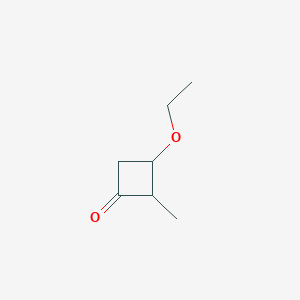
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)
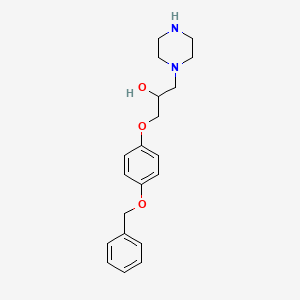
![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)


![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
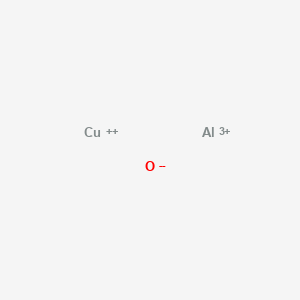
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)

![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
